Cyanopindolol

Vue d'ensemble

Description

Le cyanopindolol est un composé chimique apparenté au pindolol, qui agit à la fois comme antagoniste des récepteurs bêta-1 adrénergiques et comme antagoniste des récepteurs de la 5-hydroxytryptamine . Son dérivé radiomarqué, l'iodothis compound, a été largement utilisé pour cartographier la distribution des récepteurs bêta-adrénergiques dans l'organisme . Le composé a une formule moléculaire de C16H21N3O2 et une masse molaire de 287,363 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du cyanopindolol implique plusieurs étapes, à partir du dérivé indole approprié. Les étapes clés comprennent :

Formation du noyau indole : Cela peut être réalisé par la synthèse d'indole de Fischer ou par d'autres méthodes appropriées.

Introduction du groupe tert-butylamino : Cela se fait généralement par des réactions de substitution nucléophile.

Hydroxylation : L'introduction du groupe hydroxyle est généralement effectuée à l'aide d'oxydants.

Formation du groupe nitrile : Cela peut être réalisé par des réactions de cyanation à l'aide de réactifs comme le bromure de cyanogène.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Les méthodes industrielles courantes comprennent la synthèse en flux continu et l'utilisation de réacteurs automatisés pour contrôler avec précision les paramètres de réaction.

Analyse Des Réactions Chimiques

Types de réactions

Le cyanopindolol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou aldéhydes correspondants.

Réduction : Le groupe nitrile peut être réduit pour former des amines primaires.

Substitution : Le groupe tert-butylamino peut subir des réactions de substitution avec d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.

Réduction : Hydrogénation catalytique ou l'utilisation d'agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation d'amines primaires.

Substitution : Formation de dérivés indoliques substitués.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Biologie : Aide à cartographier la distribution des récepteurs bêta-adrénergiques dans divers tissus.

Médecine : Enquête sur ses effets thérapeutiques potentiels en tant qu'antagoniste des récepteurs bêta-adrénergiques.

Industrie : Utilisé dans le développement de dérivés radiomarqués à des fins diagnostiques.

Mécanisme d'action

Le this compound agit comme un antagoniste des récepteurs bêta-1 adrénergiques et un antagoniste des récepteurs de la 5-hydroxytryptamine . Il se lie à ces récepteurs, bloquant l'action des agonistes endogènes comme l'adrénaline et la noradrénaline . Cela entraîne une diminution de la fréquence cardiaque et de la pression artérielle, ce qui le rend utile dans le traitement de conditions telles que l'hypertension . Le composé affecte également le système nerveux central en bloquant les récepteurs de la 5-hydroxytryptamine, ce qui peut influer sur l'humeur et les niveaux d'anxiété .

Applications De Recherche Scientifique

Cyanopindolol has several scientific research applications:

Chemistry: Used as a ligand in studying beta adrenoreceptors and 5-hydroxytryptamine receptors.

Biology: Helps in mapping the distribution of beta adrenoreceptors in various tissues.

Medicine: Investigated for its potential therapeutic effects as a beta adrenoceptor antagonist.

Industry: Used in the development of radiolabelled derivatives for diagnostic purposes.

Mécanisme D'action

Cyanopindolol acts as a beta-1 adrenoceptor antagonist and a 5-hydroxytryptamine receptor antagonist . It binds to these receptors, blocking the action of endogenous agonists like adrenaline and noradrenaline . This results in a decrease in heart rate and blood pressure, making it useful in treating conditions like hypertension . The compound also affects the central nervous system by blocking 5-hydroxytryptamine receptors, which can influence mood and anxiety levels .

Comparaison Avec Des Composés Similaires

Composés similaires

Pindolol : Un bêta-bloqueur non sélectif utilisé dans le traitement de l'hypertension.

Propranolol : Un autre bêta-bloqueur non sélectif ayant des utilisations thérapeutiques similaires.

Atenolol : Un bêta-1 bloqueur sélectif utilisé principalement pour les affections cardiovasculaires.

Unicité

Le cyanopindolol est unique en raison de sa double action en tant qu'antagoniste des récepteurs bêta-1 adrénergiques et antagoniste des récepteurs de la 5-hydroxytryptamine . Cette double action le rend particulièrement utile dans les applications de recherche pour étudier la distribution et la fonction de ces récepteurs dans l'organisme .

Activité Biologique

Cyanopindolol is a synthetic compound known for its activity as a beta-adrenergic receptor antagonist. It has garnered interest in pharmacology due to its interactions with various adrenergic receptors, particularly the β1 and β2 subtypes, and its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological characteristics, and relevant case studies.

Chemical Structure and Properties

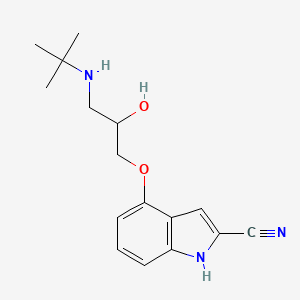

This compound, chemically known as 4-[3-[tert-butylamino]-2-hydroxypropoxy]-1H-indole-2-carbonitrile, exhibits a complex structure that facilitates its interaction with adrenergic receptors. The compound is characterized by the presence of a cyanide group attached to an indole structure, which is essential for its biological activity.

Pharmacological Profile

This compound primarily acts as an antagonist at β-adrenoceptors. It has been shown to have varying affinities for β1 and β2 receptors, influencing its efficacy in different physiological contexts.

Binding Affinity

Research indicates that this compound binds with significant affinity to both β1AR and β2AR. Studies have demonstrated that it functions as a weak partial agonist at the turkey β1AR while acting as an inverse agonist at the human β2AR .

Efficacy in cAMP Signaling

This compound's efficacy in stimulating cyclic adenosine monophosphate (cAMP) production varies significantly compared to other adrenergic agonists. For instance, it induces a maximum cAMP response that is approximately 24% of that induced by isoproterenol, highlighting its role as a less potent stimulator of cAMP signaling .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other adrenergic agents:

| Compound | Receptor Affinity | Efficacy on cAMP Production | Mechanism of Action |

|---|---|---|---|

| This compound | High for β1/β2 | 24% of isoproterenol | Partial agonist/inverse agonist |

| Isoproterenol | Very high for β1 | 100% | Full agonist |

| Dobutamine | High for β1 | Moderate | Full agonist |

| Propranolol | High for β1/β2 | None | Non-selective antagonist |

Study on Structural Requirements

A study investigating the structural requirements for antagonist activity found that modifications to this compound's structure significantly impacted its potency. For instance, changes at the carbon atom adjacent to the secondary amine reduced antagonist potency, emphasizing the importance of specific structural features for optimal receptor interaction .

Functional Studies

Functional studies have shown that mutations in specific residues of the β1-adrenoceptor can alter the potency and efficacy of this compound. For example, mutations at Thr203 decreased both potency and efficacy specifically for this compound, indicating critical interactions between the ligand and receptor at these sites .

Propriétés

IUPAC Name |

4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14/h4-7,12,18-20H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIUMMLTJVHILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027570 | |

| Record name | (+-)-Cyanopindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69906-85-0 | |

| Record name | Cyanopindolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69906-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanopindolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069906850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Cyanopindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.